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Introduction
Pradigastat Sodium (also known as LCQ-908) is recognized as a potent and selective

inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.

[1][2][3][4] DGAT1 plays a crucial role in the absorption of dietary fats in the small intestine.[4]

Its inhibition is a therapeutic strategy for managing metabolic disorders associated with

elevated triglyceride levels, such as familial chylomicronemia syndrome (FCS).[3][5] This guide

provides a comparative overview of the potency and selectivity of Pradigastat Sodium against

its primary target, DGAT1, and other key acyltransferases, namely DGAT2, Acyl-coenzyme

A:cholesterol acyltransferase 1 (ACAT1), and Acyl-coenzyme A:cholesterol acyltransferase 2

(ACAT2). A comprehensive understanding of its selectivity profile is critical for assessing its

therapeutic potential and predicting off-target effects.

Potency and Selectivity of Pradigastat Sodium
Pradigastat demonstrates high potency against human DGAT1 with a reported half-maximal

inhibitory concentration (IC50) of 0.157 µM.[1][2] While Pradigastat is consistently described as

a "selective" DGAT1 inhibitor, specific quantitative data (IC50 values) for its activity against

other acyltransferases such as DGAT2, ACAT1, and ACAT2 are not readily available in the

public domain. This contrasts with other DGAT1 inhibitors where selectivity profiles have been

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b610186?utm_src=pdf-interest
https://www.benchchem.com/product/b610186?utm_src=pdf-body
https://www.medchemexpress.com/LCQ-908.html
https://www.medchemexpress.com/pradigastat-sodium.html
https://www.jscimedcentral.com/public/assets/articles/drugdesign-4-1044.pdf
https://pubmed.ncbi.nlm.nih.gov/25854859/
https://pubmed.ncbi.nlm.nih.gov/25854859/
https://www.jscimedcentral.com/public/assets/articles/drugdesign-4-1044.pdf
https://pubmed.ncbi.nlm.nih.gov/25889044/
https://www.benchchem.com/product/b610186?utm_src=pdf-body
https://www.benchchem.com/product/b610186?utm_src=pdf-body
https://www.medchemexpress.com/LCQ-908.html
https://www.medchemexpress.com/pradigastat-sodium.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


explicitly published. For instance, the experimental DGAT1 inhibitor GSK2973980A has been

shown to be over 2,900-fold selective for DGAT1 over DGAT2, ACAT1, and ACAT2 (IC50 > 10

µM for the latter three).[6]

The table below summarizes the known inhibitory activity of Pradigastat Sodium against

DGAT1 and highlights the lack of publicly available data for other key acyltransferases.

Enzyme Target IC50 (µM) Data Availability

DGAT1 0.157[1][2] Published

DGAT2 Not Reported Not Publicly Available

ACAT1 Not Reported Not Publicly Available

ACAT2 Not Reported Not Publicly Available

It is important to note that DGAT1 and DGAT2, while catalyzing the same final step in

triglyceride synthesis, are encoded by different genes and exhibit distinct tissue expression

patterns and physiological roles.[7] Similarly, ACAT1 and ACAT2 are distinct enzymes involved

in cholesterol esterification. Therefore, the selectivity of a DGAT1 inhibitor against these other

acyltransferases is a critical determinant of its overall pharmacological profile.

Pradigastat has also been evaluated for its effects on other proteins, showing some off-target

activity on various transporters. The reported IC50 values are 5 µM for Breast Cancer

Resistance Protein (BCRP), 1.66 µM for Organic Anion Transporting Polypeptide 1B1

(OATP1B1), 3.34 µM for OATP1B3, and 0.973 µM for Organic Anion Transporter 3 (OAT3).[1]

[2]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the triglyceride synthesis pathway and a general workflow for

assessing acyltransferase inhibitor activity.
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Triglyceride Synthesis Pathway and Site of Pradigastat Inhibition
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Caption: Inhibition of DGAT1 by Pradigastat in the triglyceride synthesis pathway.
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General Workflow for Acyltransferase Inhibitor Screening
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Caption: A generalized workflow for determining the IC50 of an acyltransferase inhibitor.

Experimental Protocols
The following are generalized protocols for in vitro enzyme assays to determine the potency of

inhibitors against DGAT and ACAT enzymes. These are based on commonly used

methodologies in the field.

Diacylglycerol O-Acyltransferase (DGAT) Inhibition
Assay
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This protocol describes a common method using radiolabeled substrates to measure DGAT

activity.

1. Materials:

Enzyme source: Microsomes isolated from cells or tissues expressing DGAT1 or DGAT2.
Substrates: [14C]oleoyl-CoA and 1,2-dioleoylglycerol.
Assay buffer: Tris-HCl buffer (pH 7.4) containing MgCl2 and bovine serum albumin (BSA).
Inhibitor: Pradigastat Sodium dissolved in a suitable solvent (e.g., DMSO).
Stop solution: Isopropanol/heptane/water mixture.
Scintillation cocktail.

2. Procedure:

Prepare a reaction mixture containing the assay buffer, 1,2-dioleoylglycerol, and the enzyme
source.
Add varying concentrations of Pradigastat or vehicle control to the reaction mixture and pre-
incubate.
Initiate the reaction by adding [14C]oleoyl-CoA.
Incubate the reaction at 37°C for a specified time.
Stop the reaction by adding the stop solution.
Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.
Transfer the upper organic phase containing the radiolabeled triglycerides to a new tube.
Evaporate the solvent and redissolve the lipid extract.
Quantify the amount of [14C]-labeled triglyceride formed using liquid scintillation counting.
Calculate the percentage of inhibition at each Pradigastat concentration and determine the
IC50 value by non-linear regression analysis.

Acyl-coenzyme A:cholesterol Acyltransferase (ACAT)
Inhibition Assay
This protocol outlines a typical fluorescence-based assay for measuring ACAT activity.

1. Materials:

Enzyme source: Microsomes from cells expressing ACAT1 or ACAT2.
Substrates: Oleoyl-CoA and a fluorescent cholesterol analog (e.g., NBD-cholesterol).
Assay buffer: Potassium phosphate buffer (pH 7.4) containing BSA.
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Inhibitor: Pradigastat Sodium dissolved in a suitable solvent.
Lipid extraction solution: Chloroform/methanol mixture.
Thin-layer chromatography (TLC) plates and developing solvent.

2. Procedure:

Prepare the reaction mixture with assay buffer, fluorescent cholesterol analog, and the
enzyme source.
Add different concentrations of Pradigastat or vehicle control and pre-incubate.
Start the reaction by adding oleoyl-CoA.
Incubate at 37°C.
Terminate the reaction by adding the lipid extraction solution.
Separate the fluorescent cholesteryl esters from the unreacted fluorescent cholesterol using
TLC.
Visualize the TLC plate under UV light and quantify the fluorescence intensity of the
cholesteryl ester spots.
Calculate the percentage of inhibition for each concentration of Pradigastat and determine
the IC50 value.

Conclusion
Pradigastat Sodium is a potent inhibitor of DGAT1. While its selectivity for DGAT1 is a key

characteristic highlighted in the literature, the lack of publicly available, quantitative data on its

inhibitory activity against other major acyltransferases like DGAT2, ACAT1, and ACAT2 limits a

comprehensive comparative analysis. For a thorough evaluation of its therapeutic window and

potential for off-target effects, further studies detailing its selectivity profile against a broader

panel of acyltransferases are warranted. The experimental protocols outlined in this guide

provide a framework for conducting such comparative studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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